molecular formula C8H7FO2 B1585215 Phenyl fluoroacetate CAS No. 404-15-9

Phenyl fluoroacetate

Cat. No.: B1585215
CAS No.: 404-15-9
M. Wt: 154.14 g/mol
InChI Key: HSLTXXUPJDQIFD-UHFFFAOYSA-N
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Description

Phenyl fluoroacetate is an organic compound that belongs to the class of fluoroacetates It is characterized by the presence of a phenyl group attached to a fluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl fluoroacetate can be synthesized through several methods. One common approach involves the reaction of phenol with fluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol is replaced by the fluoroacetate group.

Industrial Production Methods: In an industrial setting, this compound can be produced by the esterification of phenol with fluoroacetic acid. This process typically involves the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Phenyl fluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce phenol and fluoroacetic acid.

    Nucleophilic Substitution: The fluoroacetate group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation: this compound can be oxidized to produce phenyl glycolate and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Nucleophilic Substitution: Amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Hydrolysis: Phenol and fluoroacetic acid.

    Nucleophilic Substitution: Phenyl-substituted amides or thiol esters.

    Oxidation: Phenyl glycolate and other oxidation products.

Scientific Research Applications

Phenyl fluoroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the fluoroacetate moiety into target molecules.

    Biology: this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated pharmaceuticals, which may exhibit improved bioavailability and metabolic stability.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt metabolic processes in pests.

Mechanism of Action

Phenyl fluoroacetate exerts its effects primarily through the inhibition of the citric acid cycle. Once metabolized, it is converted to fluoroacetyl coenzyme A, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme crucial for the citric acid cycle, leading to the accumulation of citrate and disruption of energy production in cells.

Comparison with Similar Compounds

    Fluoroacetic Acid: Similar in structure but lacks the phenyl group. It is also known for its toxicity and use in rodenticides.

    Sodium Fluoroacetate: The sodium salt of fluoroacetic acid, commonly used as a pesticide.

    Fluoroacetamide: Another related compound used in pest control.

Uniqueness of Phenyl Fluoroacetate: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other fluoroacetates. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.

Properties

IUPAC Name

phenyl 2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLTXXUPJDQIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960800
Record name Phenyl fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-15-9
Record name Acetic acid, fluoro-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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